5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid
Description
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (molecular formula: C₁₁H₆F₃NO₃, molecular weight: 257.17 g/mol, CAS: 253315-30-9) is a heterocyclic compound featuring an oxazole core substituted at the 4-position with a carboxylic acid group and at the 5-position with a 4-(trifluoromethyl)phenyl moiety . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry for drug discovery, particularly in enzyme inhibition and receptor targeting .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQPZAMTCMGKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)phenol, undergoes bromination to introduce a bromine atom at the para position.
Formation of Oxazole Ring: The brominated compound is then subjected to cyclization reactions to form the oxazole ring. This can be achieved using reagents such as hydrazine and a suitable oxidizing agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of new materials and catalysts.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties contribute to the development of innovative products.
Mechanism of Action
The mechanism by which 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Heterocycle Modifications
The biological and physicochemical properties of oxazole derivatives are highly sensitive to substituent positions and heterocycle variations. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Heterocycle Core: Oxazole vs. Thiazole vs. Oxazole: Thiazole () contains sulfur, which enhances π-acidity and may improve metal-binding properties in catalytic applications .
Substituent Position :
- The 4- vs. 3-CF₃ substitution on the phenyl ring (e.g., vs. target compound) alters steric bulk and electronic distribution. The 4-CF₃ group in the target compound likely improves planarity and target binding compared to the 3-CF₃ analog .
Biological Relevance :
- The absence of CF₃ in 5-phenyl-1,3-oxazole-4-carboxylic acid () results in lower metabolic stability, making it less favorable for pharmacokinetic optimization .
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.
- Molecular Formula : C₁₂H₈F₃NO₃
- Molecular Weight : 257.17 g/mol
- CAS Number : 355020-55-2
- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant ones. For instance:
- Case Study 1 : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The most potent compounds showed minimal inhibitory concentrations (MIC) as low as 1.56 µg/mL and were more effective than vancomycin in preventing biofilm formation and eradicating preformed biofilms .
| Compound | Target Bacteria | MIC (µg/mL) | Comparison to Vancomycin |
|---|---|---|---|
| Compound 6 | MRSA | 1.56 | More effective |
| Compound 25 | E. faecalis | 1.56 | Comparable |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects:
- Case Study 2 : In vitro tests indicated that the compound inhibited the production of inflammatory cytokines, demonstrating an inhibition percentage of up to 93.8% compared to standard anti-inflammatory drugs like diclofenac .
| Compound | Inhibition (%) | Standard Comparison |
|---|---|---|
| Compound A | 93.80 | Diclofenac (90.21%) |
Cytotoxicity Studies
While evaluating the safety profile of this compound, cytotoxicity studies were conducted on human embryonic kidney cells (HEK293):
- Findings : The most promising derivatives showed IC50 values greater than 20 µg/mL, indicating low toxicity relative to their antimicrobial efficacy . This selectivity suggests potential for therapeutic applications with reduced side effects.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest:
- Inhibition of macromolecular synthesis in bacteria.
- Interaction with specific cellular targets leading to disruption of cell function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
